6-Methoxy-3,5,7,4'-tetrahydroxyflavone
6-Methoxy-3,5,7,4'-tetrahydroxyflavone
6-Methoxykaempferol belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, 6-methoxykaempferol is considered to be a flavonoid lipid molecule. 6-Methoxykaempferol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 6-methoxykaempferol is primarily located in the cytoplasm. Outside of the human body, 6-methoxykaempferol can be found in fruits, german camomile, safflower, and sweet cherry. This makes 6-methoxykaempferol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
32520-55-1
VCID:
VC0191825
InChI:
InChI=1S/C16H12O7/c1-22-16-9(18)6-10-11(13(16)20)12(19)14(21)15(23-10)7-2-4-8(17)5-3-7/h2-6,17-18,20-21H,1H3
SMILES:
COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O
Molecular Formula:
C16H12O7
Molecular Weight:
316.26 g/mol
6-Methoxy-3,5,7,4'-tetrahydroxyflavone
CAS No.: 32520-55-1
Natural Products
VCID: VC0191825
Molecular Formula: C16H12O7
Molecular Weight: 316.26 g/mol
CAS No. | 32520-55-1 |
---|---|
Product Name | 6-Methoxy-3,5,7,4'-tetrahydroxyflavone |
Molecular Formula | C16H12O7 |
Molecular Weight | 316.26 g/mol |
IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one |
Standard InChI | InChI=1S/C16H12O7/c1-22-16-9(18)6-10-11(13(16)20)12(19)14(21)15(23-10)7-2-4-8(17)5-3-7/h2-6,17-18,20-21H,1H3 |
Standard InChIKey | OGQSUSFDBWGFFJ-UHFFFAOYSA-N |
SMILES | COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O |
Canonical SMILES | COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O |
Melting Point | 270°C |
Physical Description | Solid |
Description | 6-Methoxykaempferol belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, 6-methoxykaempferol is considered to be a flavonoid lipid molecule. 6-Methoxykaempferol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 6-methoxykaempferol is primarily located in the cytoplasm. Outside of the human body, 6-methoxykaempferol can be found in fruits, german camomile, safflower, and sweet cherry. This makes 6-methoxykaempferol a potential biomarker for the consumption of these food products. |
Synonyms | 3,5,7-Ttrihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-1-Benzopyran-4-one |
PubChem Compound | 5377945 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume